Dimethyl 1,3-dithian-2-ylphosphonate
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Overview
Description
Dimethyl 1,3-dithian-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1,3-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,3-dithian-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with dimethyl phosphite in the presence of a base, such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,3-dithian-2-ylphosphonate undergoes various chemical reactions, including:
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines
Substitution: New organophosphorus compounds
Scientific Research Applications
Dimethyl 1,3-dithian-2-ylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 1,3-dithian-2-ylphosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions, where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new organophosphorus compounds .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,3-dithian-2-ylphosphonate
- Dimethyl 1,3-dithian-2-ylphosphine
- Dimethyl 1,3-dithian-2-ylphosphine oxide
Uniqueness
Dimethyl 1,3-dithian-2-ylphosphonate is unique due to its specific combination of a dithiane ring and a phosphonate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
61779-88-2 |
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Molecular Formula |
C6H13O3PS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiane |
InChI |
InChI=1S/C6H13O3PS2/c1-8-10(7,9-2)6-11-4-3-5-12-6/h6H,3-5H2,1-2H3 |
InChI Key |
SXJWOLGZFVCYQK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1SCCCS1)OC |
Origin of Product |
United States |
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